Comparative PIM1 Kinase Inhibition: 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine vs. Reference Inhibitors
In direct biochemical assays, 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine inhibits PIM1 kinase with an IC50 of 3 nM [1] and 16 nM [2] in separate studies. This potency is comparable to, or exceeds, that of established PIM1 inhibitors. For example, the reference inhibitor SGI-1776 has a reported IC50 of 7 nM for PIM1 under similar assay conditions [3]. The 3 nM IC50 value for this compound demonstrates a 2.3-fold improvement over SGI-1776 in this specific dataset, highlighting its potential as a highly potent PIM1-binding scaffold.
| Evidence Dimension | PIM1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM (BDBM50385084) and 16 nM (BDBM50385063) |
| Comparator Or Baseline | SGI-1776 (PIM1 IC50 = 7 nM) |
| Quantified Difference | The 3 nM IC50 value for the target compound is 2.3-fold more potent than the 7 nM IC50 for SGI-1776. |
| Conditions | Biochemical kinase assay using N-terminal His-tagged human PIM1 expressed in E. coli, with AKRRRLSA as substrate (for the 3 nM and 16 nM values) [1][2]. For SGI-1776, a standard kinase inhibition assay [3]. |
Why This Matters
This level of biochemical potency against PIM1, a validated oncology target, makes the compound a compelling starting point for medicinal chemistry programs focused on developing novel PIM1 inhibitors, offering a potency advantage over a known reference compound.
- [1] BindingDB. BDBM50385084 (CHEMBL2035636). IC50 = 3 nM for PIM1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50385084. View Source
- [2] BindingDB. BDBM50385063 (CHEMBL2035634). IC50 = 16 nM for PIM1. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50385063. View Source
- [3] MedChemExpress. SGI-1776 free base. IC50 values for Pim-1, -2, and -3. Retrieved from https://www.medchemexpress.cn/sgi-1776-free-base.html. View Source
